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molecular formula C14H24N2O2 B8140532 tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate

tert-Butyl ((1-(cyanomethyl)cyclohexyl)methyl)carbamate

Cat. No. B8140532
M. Wt: 252.35 g/mol
InChI Key: AHSMEIUFEMQLAD-UHFFFAOYSA-N
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Patent
US07189747B2

Procedure details

Cyanuric chloride (39.5 g, 0.214 mol) was added to (1-carbamoylmethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester (3) (116 g, 0.429 mol) in 400 mL DMF. An ice-water bath was used to moderate the exotherm, and the reaction mixture was stirred at room temperature for 1.5 hours. The mixture was poured into ice-water containing 120 g (1.43 mol) NaHCO3 and was extracted 4×EtOAc. The extracts were washed 1× water, 2× brine and dried over Na2SO4. Evaporation yielded an oil which was taken up in 3:1 hexane/EtOAc and filtered through silica gel. Evaporation yielded white crystals (86.5 g, 80%); mp 54–58° C.
Quantity
39.5 g
Type
reactant
Reaction Step One
Name
(1-carbamoylmethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester
Quantity
116 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
120 g
Type
reactant
Reaction Step Two
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
N1C(Cl)=NC(Cl)=NC=1Cl.[C:10]([O:14][C:15](=[O:28])[NH:16][CH2:17][C:18]1([CH2:24][C:25](=O)[NH2:26])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1)([CH3:13])([CH3:12])[CH3:11].CCCCCC.CCOC(C)=O>CN(C=O)C>[C:10]([O:14][C:15](=[O:28])[NH:16][CH2:17][C:18]1([CH2:24][C:25]#[N:26])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]1)([CH3:11])([CH3:13])[CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
39.5 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
(1-carbamoylmethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester
Quantity
116 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCC1(CCCCC1)CC(N)=O)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
120 g
Type
reactant
Smiles
Step Three
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An ice-water bath was used
EXTRACTION
Type
EXTRACTION
Details
was extracted 4×EtOAc
WASH
Type
WASH
Details
The extracts were washed 1× water, 2× brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
yielded an oil which
FILTRATION
Type
FILTRATION
Details
filtered through silica gel
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCC1(CCCCC1)CC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 86.5 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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